molecular formula C12H12 B3051015 1,3,5-Trivinylbenzol CAS No. 3048-52-0

1,3,5-Trivinylbenzol

Cat. No. B3051015
CAS RN: 3048-52-0
M. Wt: 156.22 g/mol
InChI Key: SYENRPHLJLKTED-UHFFFAOYSA-N
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Description

1,3,5-Trivinylbenzene is a chemical compound with the molecular formula C12H12 . It has an average mass of 156.224 Da and a monoisotopic mass of 156.093903 Da .


Molecular Structure Analysis

The molecular structure of 1,3,5-Trivinylbenzene consists of a benzene ring with a vinyl group attached to each of the 1,3,5-positions . The molecule contains a total of 24 bonds, including 12 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, and 1 six-membered ring .

Scientific Research Applications

  • Inclusion Complex Formation

    • 1,3,5-Tris(4-nitrobenzoyl)benzene, a derivative of 1,3,5-trivinylbenzol, has been utilized to form crystalline inclusion complexes with CH2Cl2 and DMSO. These complexes are stabilized by C–H···O hydrogen bonding, demonstrating the potential of 1,3,5-trivinylbenzol derivatives in host-guest chemistry (Pigge et al., 2000).
  • Supramolecular Polymorphism

    • 1,3,5-Tris(4-cyanobenzoyl)benzene, another derivative, exhibits concomitant polymorphism. It forms distinct isomeric solid-state networks, showcasing the ability of such compounds in creating versatile crystal structures through hydrogen bonding (Kumar et al., 2003).
  • Electrophosphorescent Materials

    • Derivatives of 1,3,5-trivinylbenzol, such as 1,3,5-triazine derivatives, have been used in high-efficiency electrophosphorescent organic light-emitting diodes (OLEDs). These materials demonstrate high external electroluminescent quantum efficiency and energy conversion efficiency, making them valuable in the development of OLED technologies (Inomata et al., 2004).
  • N-Heterocyclic Carbene Ligands

    • Triazolylidenes, derived from 1,3,5-trivinylbenzol, have emerged as potent N-heterocyclic carbene ligands for transition metals. Their synthetic accessibility and strong donating characteristics have major implications in catalysis, with applications in bond forming and redox reactions, as well as photophysical and biochemical domains (Donnelly et al., 2013).
  • Ion Selectivity Studies

    • 1,3,5-Tris(thiazolyl) derivatives on benzene scaffolds have been investigated for their ion-selective properties. These compounds, closely related to 1,3,5-trivinylbenzol, have shown potential in the development of membrane electrodes for specific cation detection (Kim et al., 2007).
  • Antioxidant Activity of Derivatives

    • Novel derivatives of 1,3,5-trivinylbenzol have been synthesized and analyzed for their in vitro antioxidant activities. These studies contribute to the understanding of the chemical properties and potential health-related applications of these compounds (Yüksek et al., 2015).
  • Ratiometric Estimation of Metal Ions

    • 1,3,5-Substituted triethylbenzene derivatives, linked with benzimidazole, have been synthesized for the ratiometric and simultaneous estimation of Fe3+ and Cu2+ ions. This showcases the utility of 1,3,5-trivinylbenzol derivatives in developing sensors for metal ion detection (Lee et al., 2011).
  • Scaffolding in Supramolecular Chemistry

    • 1,3,5-Triethylbenzenes, related to 1,3,5-trivinylbenzol, have been used as scaffolds in supramolecular chemistry to organize molecular-recognition elements. Their ability to preorganize binding elements of supramolecular hosts and improve target binding demonstrates the structural significance of 1,3,5-trivinylbenzol derivatives (Wang & Hof, 2012).
  • Cancer Research

    • Nanostructured La(III) coordination polymers based on 1,3,5-trivinylbenzol derivatives have been synthesized for potential applications in cancer treatment, specifically in inducing apoptosis and reactive oxygen species accumulation in cancer cells (Tang et al., 2020).

properties

IUPAC Name

1,3,5-tris(ethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4-9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYENRPHLJLKTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)C=C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436851
Record name 1,3,5-trivinylbenzol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trivinylbenzol

CAS RN

3048-52-0
Record name 1,3,5-Triethenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-trivinylbenzol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-TRIETHENYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ64QE66P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
HW Keller - 1959 - research-collection.ethz.ch
II. 4, 4'-Di-(epoxyäthyl)-diphenyläther 31 1. 4, 4'-Di-chloracetyl-diphenyläther 31 2. 4, 4'-Di-(c<-hydroxy-(3-chloräthyl)-diphenyläther 32 3. 4, 4'-Di-(epoxyäthyl)-diphenyläther 32 III. 4, 4'-…
Number of citations: 0 www.research-collection.ethz.ch
H Ohlinger, H Ohlinger - Polystyrol: Erster Teil: Herstellungsverfahren und …, 1955 - Springer
Styrol (Vinylbenzol oder Phenyläthylen), C 6 H 5 — CH = CH 2 , Mol.- Gew. 104,14, ist ein ungesättigter, aromatischer Kohlenwasserstoff mit charakteristischem Geruch, Kp 760 mm 145…
Number of citations: 0 link.springer.com
W Obrecht, U Seitz, W Funke - Die Makromolekulare Chemie …, 1974 - Wiley Online Library
W. Obrecht, U. Seitz und W. Funke tration (K2S2O8) und Temperatur bei hohen Umsatzen neben Mikrogelteilchen wechselnde Mengen an Koagulat. Dieses Koagulat kann abfiltriert …
Number of citations: 31 onlinelibrary.wiley.com
P Jaeger - 1956 - research-collection.ethz.ch
2. Die Darstellungsarten von Styroloxyd und aliphatischer Diepoxyde wur¬ den auf ihre Anwendbarkeit zur Gewinnung aromatischer Di-und Triepoxyde hin untersucht. …
Number of citations: 0 www.research-collection.ethz.ch
G Peschel, R Schnorrer - Colloid and Polymer Science, 1976 - Springer
Methode.(Ber. Bunsenges. 78, 1286-1293, 1974.) Die Verfasser beschreiben eine neue Methode zur Bestimmung der dielektrischen Eigenschaften yon diinnen FRissigkeitsfilmen …
Number of citations: 2 link.springer.com
K Eckschlager - Colloid and Polymer Science, 1976 - Springer
Methode.(Ber. Bunsenges. 78, 1286-1293, 1974.) Die Verfasser beschreiben eine neue Methode zur Bestimmung der dielektrischen Eigenschaften yon diinnen FRissigkeitsfilmen …
Number of citations: 2 link.springer.com
L Kotulák, J Švantner, J Pospisil - Colloid and Polymer Science, 1976 - Springer
Methode.(Ber. Bunsenges. 78, 1286-1293, 1974.) Die Verfasser beschreiben eine neue Methode zur Bestimmung der dielektrischen Eigenschaften yon diinnen FRissigkeitsfilmen …
Number of citations: 2 link.springer.com
DM Soignet, RJ Berni, RR Benerito - Colloid and Polymer Science, 1976 - Springer
Elektronen-Emissions-Spektroskopie für die chemische Analyse von mit Tetrakis(hydroxy-methyl)phosphoniumchlorid behan Page 1 948 Colloid and Polymer Science, VoL …
Number of citations: 2 link.springer.com
O Táborsky - Colloid and Polymer Science, 1976 - Springer
Methode.(Ber. Bunsenges. 78, 1286-1293, 1974.) Die Verfasser beschreiben eine neue Methode zur Bestimmung der dielektrischen Eigenschaften yon diinnen FRissigkeitsfilmen …
Number of citations: 2 link.springer.com
JH Bradbury, VG Kulkarni - Colloid and Polymer Science, 1976 - Springer
Methode.(Ber. Bunsenges. 78, 1286-1293, 1974.) Die Verfasser beschreiben eine neue Methode zur Bestimmung der dielektrischen Eigenschaften yon diinnen FRissigkeitsfilmen …
Number of citations: 2 link.springer.com

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